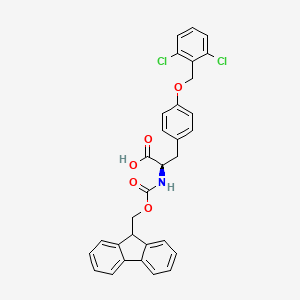

Fmoc-D-Tyr(2,6-diCl-Bzl)-OH

Description

Contextualization within Protected Amino Acid Chemistry for Complex Molecular Architectures

The synthesis of peptides and proteins with defined sequences is a cornerstone of chemical biology and pharmaceutical development. This process relies heavily on the use of protected amino acids to prevent unwanted side reactions and to ensure the correct sequence is assembled. nih.govaltabioscience.com The core principle involves temporarily blocking reactive functional groups on an amino acid, such as the α-amino group and any reactive side chains, allowing for the controlled formation of a peptide bond with another amino acid. nih.govacs.org

Two main strategies have dominated solid-phase peptide synthesis (SPPS): the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methods. altabioscience.compeptide.com The Fmoc strategy has gained widespread adoption due to its use of milder conditions for deprotection. altabioscience.com In this approach, the α-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups. altabioscience.compeptide.com This orthogonality allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the side-chain protectors, which are only removed at the final cleavage step. peptide.com

Fmoc-D-Tyr(2,6-diCl-Bzl)-OH is a prime example of a non-canonical or unnatural amino acid derivative designed for specific purposes within this framework. omizzur.commdpi.com The "D" in its name indicates that it is the D-enantiomer of tyrosine, as opposed to the naturally occurring L-amino acids. The incorporation of D-amino acids can significantly enhance the metabolic stability of peptides by making them resistant to degradation by proteases.

The side chain of tyrosine contains a reactive hydroxyl group that requires protection during synthesis. uwec.edu While a tert-butyl (tBu) group is common in standard Fmoc chemistry, the 2,6-dichlorobenzyl (2,6-diCl-Bzl) group offers distinct advantages. The 2,6-diCl-Bzl ether provides robust protection that is highly stable to the acidic conditions often used for final cleavage from the resin, a feature particularly useful in Boc-based synthesis but also applicable in specific Fmoc strategies. uwec.edupeptide.com This stability prevents premature deprotection and potential side reactions, such as the migration of the benzyl (B1604629) group on the tyrosine ring, which can be an issue with simpler benzyl ethers. uwec.edu The use of such specialized protecting groups enables the construction of complex peptides with precisely controlled structures and enhanced properties.

Significance of this compound as a Specialized Building Block in Peptide Science

The significance of this compound lies in the unique combination of its three key structural components, making it a valuable tool for designing peptides with specific, enhanced characteristics.

The D-configuration is a critical feature for developing peptide-based therapeutics. Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and therapeutic efficacy. By strategically incorporating D-amino acids like D-tyrosine, chemists can create peptide analogs that are more resistant to enzymatic cleavage, leading to a longer half-life in vivo.

The 2,6-dichlorobenzyl (2,6-diCl-Bzl) protecting group for the tyrosine side-chain hydroxyl offers superior stability compared to other protecting groups like the standard benzyl (Bzl) group. uwec.edupeptide.com This enhanced acid stability is crucial for preventing unwanted side reactions during synthesis. uwec.edu For instance, in strong acid, a simple benzyl group on tyrosine can sometimes migrate to the aromatic ring of the amino acid itself. uwec.edu The electron-withdrawing chlorine atoms on the 2,6-diCl-Bzl group reduce this risk, ensuring higher purity and yield of the final peptide. uwec.edu Furthermore, its stability allows for its use in strategies that require orthogonal deprotection schemes, such as the synthesis of fully protected peptide fragments that can be later joined together in solution, a technique known as fragment condensation. peptide.compeptide.com

The Fmoc group at the N-terminus makes this building block directly compatible with the most common and versatile method of solid-phase peptide synthesis (SPPS). altabioscience.comparticlepeptides.com The mild, base-catalyzed removal of the Fmoc group allows for the stepwise assembly of the peptide chain under conditions that preserve the integrity of the acid-labile side-chain protecting groups and the linkage to the solid support. altabioscience.com

The combination of these features in a single molecule allows researchers to introduce a metabolically stable, sterically defined, and synthetically robust residue into a peptide sequence. This is particularly important in the design of peptide antagonists, enzyme inhibitors, and other bioactive peptides where specific conformation and resistance to degradation are paramount for activity.

Overview of Research Trajectories in this compound Applications

Research involving this compound and similar non-canonical amino acids (ncAAs) is advancing along several key trajectories, driven by the demand for more sophisticated and effective peptide-based molecules. nih.govnih.gov

One major area of application is in the development of peptide therapeutics with improved pharmacological profiles . The incorporation of D-amino acids and specialized side-chain modifications, as seen in this compound, is a well-established strategy to enhance metabolic stability and bioavailability. google.com Research focuses on creating analogs of naturally occurring peptides to develop drugs for conditions ranging from metabolic disorders to cancer. ucsd.eduibmmpeptide.com The use of building blocks like this compound is integral to synthesizing these more drug-like peptides.

Another significant research trend is the creation of complex and constrained peptide architectures , such as cyclic peptides and stapled peptides. nih.gov These structures often exhibit higher binding affinity and specificity for their biological targets compared to their linear counterparts. The robust 2,6-diCl-Bzl protecting group is advantageous in the multi-step syntheses required for these complex molecules, ensuring the tyrosine side chain remains protected during intricate cyclization or modification steps.

Furthermore, the field of chemical biology increasingly utilizes ncAAs to probe protein structure and function. mdpi.comresearchgate.net Incorporating amino acids with unique properties, like the D-isomer or those with heavily modified side chains, can help elucidate enzyme mechanisms, map protein-protein interactions, and design novel biocatalysts. nih.govresearchgate.net The ability to site-specifically insert a residue like D-Tyr(2,6-diCl-Bzl) provides a tool to study the impact of stereochemistry and side-chain bulk on peptide conformation and biological activity.

The ongoing development of new synthetic methodologies, including more efficient coupling reagents and orthogonal protection schemes, continues to expand the possibilities for using specialized building blocks like this compound. acs.orgpeptide.com As the demand for peptides in medicine and materials science grows, so does the importance of these precisely engineered chemical tools.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | (2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | clearsynth.com |

| CAS Number | 419573-91-4 | clearsynth.comangenechemical.com |

| Molecular Formula | C₃₁H₂₅Cl₂NO₅ | angenechemical.com |

| Molecular Weight | 562.44 g/mol | angenechemical.com |

| MDL Number | MFCD00274143 | angenechemical.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUABXSNYLWHTP-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization of Fmoc D Tyr 2,6 Dicl Bzl Oh for Research

Advanced Synthetic Routes to Fmoc-D-Tyr(2,6-diCl-Bzl)-OH

The synthesis of this compound is a multi-step process that begins with the enantiomerically pure starting material, D-Tyrosine. The key steps involve the selective protection of the reactive functional groups: the phenolic hydroxyl, the alpha-amino, and the alpha-carboxyl groups.

The general synthetic pathway proceeds as follows:

Protection of the Carboxyl Group: The synthesis often starts with the esterification of the carboxylic acid of D-tyrosine, for instance, by converting it to its methyl or benzyl (B1604629) ester. This prevents self-polymerization and other unwanted side reactions at the carboxyl group during subsequent steps.

Protection of the Phenolic Hydroxyl Group: The hydroxyl group on the tyrosine side chain is protected by forming an ether linkage with 2,6-dichlorobenzyl bromide or chloride under basic conditions. The use of a base, such as sodium hydride or potassium carbonate, facilitates the deprotonation of the phenolic hydroxyl, which then acts as a nucleophile to displace the halide on the 2,6-dichlorobenzyl reagent. The bulky and electron-withdrawing chlorine atoms on the benzyl group provide steric hindrance and acid stability, making it an effective protecting group that is typically removed under harsh, strongly acidic conditions (e.g., HF) or via hydrogenolysis, although its stability to standard TFA cleavage cocktails used in Fmoc-SPPS is a key feature.

Protection of the Alpha-Amino Group: The amino group is protected using the Fmoc group. This is commonly achieved by reacting the side-chain protected D-tyrosine ester with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium bicarbonate or DIPEA. chempep.com The Fmoc group is crucial for SPPS as it is stable to the acidic conditions used to cleave many side-chain protecting groups but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. vectorlabs.comchempep.com

Deprotection of the Carboxyl Group: Finally, the ester protecting the carboxyl group is removed. For example, a methyl ester can be saponified using a base like lithium hydroxide, or a benzyl ester can be cleaved via hydrogenolysis. This regenerates the free carboxylic acid, yielding the final product, this compound, ready for activation and use in peptide synthesis.

| Step | Reaction | Typical Reagents and Conditions | Purpose |

| 1 | Carboxyl Protection (Esterification) | D-Tyrosine, SOCl₂ in Methanol or Benzyl alcohol | Protects the carboxylic acid from participating in subsequent reactions. |

| 2 | Side-Chain Protection (Benzylation) | D-Tyrosine ester, 2,6-dichlorobenzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Protects the phenolic hydroxyl group with an acid-stable group. |

| 3 | Amino Group Protection (Fmocylation) | Side-chain protected D-Tyrosine ester, Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water) | Introduces the base-labile Fmoc group for use in SPPS. chempep.com |

| 4 | Carboxyl Deprotection (Saponification) | Fully protected amino acid, Base (e.g., LiOH), Solvent (e.g., THF/Water) | Regenerates the free carboxylic acid required for peptide coupling. |

Methodologies for Stereoselective Synthesis and Enantiomeric Purity Control of D-Tyrosine Derivatives

The biological activity of peptides is highly dependent on their stereochemistry. The incorporation of D-amino acids like D-tyrosine requires stringent control over enantiomeric purity, as even small amounts of the corresponding L-isomer can lead to impurities with different conformations and activities. researchgate.net Several methodologies are employed to obtain and verify the enantiopure D-amino acid derivatives needed for synthesis.

Stereoselective Synthesis Methods:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For D-tyrosine derivatives, synthesis can begin from D-tyrosine itself, which is commercially available, although less abundant than its L-enantiomer.

Biocatalytic and Enzymatic Methods: Enzymes offer high stereoselectivity and operate under mild conditions. D-amino acid transaminases, for example, can catalyze the asymmetric synthesis of D-amino acids from prochiral α-keto acids with high yields and enantiomeric excess exceeding 99%. mdpi.com Other enzymatic approaches include the resolution of racemic mixtures (e.g., N-acyl-D,L-amino acids) using stereoselective enzymes like N-acyl-D-amino acid amidohydrolase. nih.gov

Chemical Asymmetric Synthesis: These methods involve the use of chiral auxiliaries or catalysts to induce stereoselectivity. For instance, diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents can be used to synthesize a variety of α-amino acids with high stereocontrol. acs.org

Enantiomeric Purity Control:

Ensuring the enantiomeric purity of the final this compound product is critical. nih.gov Contamination with the L-isomer can arise from the starting material or through racemization during the synthetic steps, particularly under harsh basic or acidic conditions. researchgate.net Analytical techniques are essential for quality control.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase can effectively separate enantiomers, allowing for precise quantification of enantiomeric purity. cat-online.com

Mass Spectrometry: A direct method combining chiral HPLC with tandem mass spectrometry (HPLC-ESI-MS/MS) allows for rapid and accurate determination of the chiral purity of amino acids within a peptide after hydrolysis. nih.gov

| Method | Principle | Advantages | Disadvantages |

| Biocatalytic Synthesis | Use of stereoselective enzymes (e.g., transaminases) to convert a prochiral substrate into a chiral D-amino acid. mdpi.com | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting; substrate scope may be narrow. |

| Kinetic Resolution | Enzymatic resolution of a racemic mixture, where one enantiomer is selectively transformed, allowing for the separation of the other. nih.gov | Can produce highly pure enantiomers. | Maximum theoretical yield is 50%; requires efficient separation of product from unreacted starting material. |

| Chemical Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. acs.org | Broad substrate scope, high degree of control over stereochemistry. | Often requires stoichiometric amounts of expensive chiral reagents, may involve multiple steps. |

| Chiral Pool Synthesis | Starting from an existing, enantiomerically pure natural product (e.g., D-tyrosine). researchgate.net | Direct route, well-established chemistry. | Dependent on the availability and cost of the chiral starting material. |

Research on Chemical Derivatization of this compound for Enhanced Utility

While this compound is primarily a building block for peptide synthesis, the tyrosine residue itself is a versatile platform for further chemical modification. After incorporation into a peptide and removal of the protecting groups, the tyrosine side chain can be functionalized to introduce probes, labels, or bioconjugation handles, thereby enhancing the utility of the resulting peptide.

The phenolic ring of tyrosine is amenable to various chemical modifications, enabling the synthesis of peptides with novel properties. After the 2,6-diCl-Bzl group is removed, the hydroxyl group and the aromatic ring become available for functionalization.

Electrophilic Aromatic Substitution: The electron-rich phenol (B47542) ring can undergo reactions such as iodination. The introduction of iodine creates a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the formation of C-C bonds and the synthesis of novel bi-aryl amino acid derivatives. researchgate.networktribe.com

Palladium-Catalyzed C-H Functionalization: Late-stage functionalization of the tyrosine ring can be achieved via transition-metal catalysis. For example, Pd-catalyzed ortho-olefination has been reported for protected tyrosine residues, providing a method to introduce vinyl groups onto the phenolic side chain. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and selective method for benzylic C-H functionalization of tyrosine-containing peptides. This strategy allows for the introduction of a wide range of functional groups with high chemoselectivity. researchgate.net

Bioconjugation involves attaching molecules such as fluorophores, drugs, or polymers (e.g., PEG) to a peptide. Tyrosine is an attractive target for site-specific conjugation due to its relatively low abundance and unique chemical reactivity. creative-biolabs.com

Enzymatic Ligation: The enzyme tyrosinase can oxidize the phenol side chain of tyrosine to a reactive o-quinone. This intermediate reacts rapidly and specifically with nucleophiles, most notably the thiol group of cysteine residues, to form a stable covalent bond. nih.govacs.orgresearchgate.net This method is highly efficient and proceeds under mild, biocompatible conditions.

Click Chemistry Handles: Unnatural tyrosine derivatives containing bioorthogonal handles, such as azides or alkynes, can be incorporated into peptides. These groups allow for highly specific ligation with complementary partners via "click" reactions, like the strain-promoted alkyne-azide cycloaddition (SPAAC). creative-biolabs.comstanford.edu

Photoredox-Mediated Labeling: A photoredox-catalyzed process can achieve tyrosine-specific and site-selective labeling of native proteins. This method uses a photocatalyst and a coupling partner that, upon activation by visible light, selectively reacts with surface-accessible tyrosine residues. princeton.edu

Achieving site-specific labeling is crucial for creating well-defined bioconjugates. The unique reactivity of the tyrosine side chain allows for several selective labeling strategies.

Tyrosinase-Mediated Coupling: As mentioned, tyrosinase selectively oxidizes solvent-exposed tyrosine residues. This inherent selectivity allows for the specific labeling of proteins and peptides at predetermined sites, often with minimal off-target modification. nih.govnih.gov The reaction of the resulting o-quinone with bicyclononyne (BCN) derivatives in a strain-promoted cycloaddition also enables site-specific modification. nih.gov

Mannich-type Reactions: A three-component Mannich-type reaction involving the tyrosine phenol, an aldehyde, and an amine can be used for labeling. However, this method can sometimes suffer from lower selectivity, with potential side reactions occurring at other nucleophilic residues like tryptophan. nih.gov

PTAD Chemistry: 4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) and its derivatives can selectively react with the tyrosine side chain via an ene-type reaction. This allows for the introduction of functional groups, such as azides for subsequent click chemistry, with high specificity over other amino acid residues like lysine. stanford.eduresearchgate.net

| Strategy | Reaction Type | Reagents/Catalysts | Key Features |

| Enzymatic Oxidation | Chemoenzymatic | Tyrosinase, O₂ | Highly specific for exposed tyrosine residues; forms reactive o-quinone for coupling with nucleophiles (e.g., cysteine). nih.govacs.org |

| PTAD Conjugation | Ene-type Reaction | PTAD derivatives (e.g., azide-bearing PTAD) | Selective for tyrosine over primary amines (lysine); allows introduction of bioorthogonal handles. stanford.edu |

| Photoredox Catalysis | Radical Coupling | Visible light, photocatalyst (e.g., lumiflavin), coupling partner | High site-selectivity based on residue accessibility; mild, biocompatible conditions. princeton.edu |

| Iodination & Cross-Coupling | Electrophilic Substitution / Pd-Catalysis | I₂, Ag₂SO₄; then Arylboronic acid, Pd catalyst | Introduces a versatile iodine handle for further C-C bond formation via cross-coupling reactions. worktribe.com |

Protective Group Chemistry of Fmoc D Tyr 2,6 Dicl Bzl Oh

Nα-Fmoc Protecting Group: Fundamental Principles and Mechanistic Investigations

The Nα-Fmoc group is the defining temporary amine protection in one of the most prevalent strategies for SPPS. nih.govaltabioscience.com Its utility stems from its stability under acidic conditions and its selective, rapid removal under mild basic conditions, which provides the orthogonality required for modern peptide synthesis. altabioscience.combiosynth.comchempep.com

Mechanism of Base-Induced β-Elimination for Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction. researchgate.net The process occurs in two distinct mechanistic steps:

Proton Abstraction : The reaction is initiated by a base, typically a secondary amine like piperidine (B6355638), which abstracts the relatively acidic proton from the C9 carbon of the fluorene (B118485) ring system. peptide.comscbt.com The electron-withdrawing nature of the fluorene moiety renders this proton susceptible to removal by even weak bases. scbt.com

β-Elimination : The abstraction of the proton generates a stabilized carbanion. This intermediate is unstable and rapidly undergoes elimination. The C9-O bond cleaves, leading to the formation of a highly reactive exocyclic dibenzofulvene (DBF) species, carbon dioxide, and the liberated free N-terminal amine of the peptide chain. chempep.compeptide.comthermofisher.com

This deprotection is critical at each cycle of SPPS to expose the N-terminal amine for the subsequent amino acid coupling step. biosynth.com

Studies on Dibenzofulvene Byproduct Formation and Scavenging Strategies in Research

The β-elimination mechanism invariably produces dibenzofulvene (DBF), an electrophilic and reactive byproduct. nih.govthermofisher.com If left unaddressed, DBF can undergo Michael addition with the newly deprotected N-terminal amine of the peptide, leading to the formation of a stable and irreversible piperidine adduct that terminates chain elongation. chempep.comthermofisher.com

To prevent this deleterious side reaction, a scavenger is required. In standard Fmoc chemistry, the deprotecting base itself, most commonly piperidine, serves a dual role as the cleavage reagent and the scavenger. thermofisher.compeptide.com Being a secondary amine, piperidine is nucleophilic and efficiently traps the liberated DBF to form a stable and soluble DBF-piperidine adduct. peptide.comscbt.com This adduct is easily washed away from the solid-phase support, driving the deprotection equilibrium towards completion and ensuring a clean deprotection step. peptide.com Research has shown that while non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively cleave the Fmoc group, they are incapable of scavenging the DBF byproduct, necessitating the addition of a separate nucleophilic scavenger. chempep.com

Comparative Analysis of Fmoc Deprotection Reagents and Conditions in Academic Contexts (e.g., Piperidine, Dipropylamine)

While a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the conventional reagent for Fmoc removal, research has explored various alternatives to mitigate side reactions, such as aspartimide formation, and to address toxicity concerns. peptide.comcreative-peptides.com

Key reagents investigated in academic research include:

Piperidine (PP) : The historical standard, known for its high efficiency in both Fmoc cleavage and DBF scavenging. peptide.com However, it is associated with promoting base-catalyzed side reactions, notably aspartimide formation in sensitive sequences. creative-peptides.com

Piperazine (PZ) : A less toxic alternative that has shown comparable efficacy to piperidine. peptide.com It is an effective nucleophile for scavenging DBF.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : A strong, non-nucleophilic organic base that offers very rapid Fmoc deprotection. iris-biotech.de Its primary drawback is the inability to scavenge DBF, often requiring its use in combination with a nucleophile like piperazine. iris-biotech.de

Dipropylamine (DPA) : Studies have shown that DPA can significantly reduce the formation of aspartimide byproducts, particularly in syntheses conducted at elevated temperatures. creative-peptides.comiris-biotech.de While it effectively removes the Fmoc group, its ability to form a stable adduct with DBF is less efficient than that of piperidine. iris-biotech.de

The selection of a deprotection reagent is often a balance between cleavage efficiency, scavenging capability, and the minimization of sequence-dependent side reactions.

| Reagent | Typical Concentration | Relative Deprotection Rate | DBF Scavenging Ability | Key Research Findings | Citations |

|---|---|---|---|---|---|

| Piperidine (PP) | 20% in DMF | Fast | Excellent | Standard reagent; efficient but can promote aspartimide formation. | peptide.comcreative-peptides.com |

| Piperazine (PZ) | 5-10% in DMF (often with additives) | Moderate to Fast | Excellent | Less toxic alternative to piperidine with similar performance. Often used with DBU. | peptide.comiris-biotech.de |

| DBU | 2% in DMF (often with scavenger) | Very Fast | None | Non-nucleophilic; requires a scavenger. Reduces epimerization in thiopeptide synthesis. | iris-biotech.de |

| Dipropylamine (DPA) | 25% in DMF | Fast | Moderate | Reduces aspartimide formation compared to piperidine, especially at high temperatures. | creative-peptides.comiris-biotech.de |

Side-Chain O-(2,6-Dichlorobenzyl) Protecting Group: Specificity and Cleavage Research

The choice of a permanent side-chain protecting group is crucial for the success of Fmoc-SPPS. It must remain intact throughout the entire synthesis, withstanding repeated exposure to the basic conditions of Fmoc deprotection, yet be cleanly removable during the final cleavage step without damaging the peptide. altabioscience.com For tyrosine, the O-(2,6-dichlorobenzyl) group offers specific advantages over more common protecting groups like the tert-butyl (tBu) ether.

Acid Stability and Orthogonal Compatibility of the 2,6-DiCl-Bzl Group in Fmoc Chemistry

The foundation of the Fmoc/tBu strategy is orthogonality: the temporary Nα-Fmoc group is base-labile, while the permanent side-chain groups are acid-labile. biosynth.compeptide.com The 2,6-dichlorobenzyl (2,6-Cl2Bzl) group fits perfectly within this scheme. creative-peptides.com

The 2,6-Cl2Bzl group is a benzyl (B1604629) ether derivative. The presence of two electron-withdrawing chlorine atoms on the benzyl ring significantly increases the stability of the ether linkage towards acidolysis compared to an unsubstituted benzyl ether. creative-peptides.com Research confirms that the 2,6-Cl2Bzl group is stable to moderate acid conditions, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which would partially cleave a standard benzyl ether. peptide.comcreative-peptides.com

This enhanced acid stability provides key advantages:

Orthogonality : The group is completely stable to the repeated piperidine treatments used for Fmoc removal, ensuring side-chain integrity during chain assembly. iris-biotech.de

Compatibility : It is designed to be removed by strong acids, making it compatible with the final cleavage cocktails used in Fmoc-SPPS. peptide.comcreative-peptides.com

Fragment Synthesis : Its stability to moderate TFA concentrations allows for the synthesis of fully protected peptide fragments. These fragments can be cleaved from highly acid-sensitive resins (like 2-chlorotrityl resin) while keeping the 2,6-Cl2Bzl group intact for subsequent use in fragment condensation strategies. peptide.comcreative-peptides.com

| Protecting Group | Stability to Base (e.g., 20% Piperidine/DMF) | Stability to Moderate Acid (e.g., 1-50% TFA/DCM) | Cleavage Condition | Orthogonal to Fmoc Group? |

|---|---|---|---|---|

| Nα-Fmoc | Labile | Stable | 20% Piperidine in DMF | N/A |

| O-tBu (tert-Butyl) | Stable | Labile | High concentration TFA (e.g., 95%) | Yes |

| O-Bzl (Benzyl) | Stable | Partially Labile | Strong Acid (HF) or Hydrogenolysis | Yes |

| O-2,6-diCl-Bzl | Stable | Stable | Strong Acid (e.g., HF) | Yes |

Investigations into Selective Cleavage Methodologies for the O-(2,6-Dichlorobenzyl) Protecting Group

The primary application of the 2,6-Cl2Bzl group in Fmoc chemistry is as a permanent protecting group that is removed concurrently with other side-chain groups and cleavage from the resin in the final synthesis step. Due to its enhanced stability, its removal requires treatment with very strong acids. creative-peptides.com

The most commonly cited cleavage reagent for the 2,6-Cl2Bzl group is anhydrous hydrogen fluoride (B91410) (HF). peptide.comcreative-peptides.com This strong acid is capable of efficiently cleaving the robust benzyl ether linkage. The cleavage cocktail typically includes scavengers, such as anisole, to trap the resulting 2,6-dichlorobenzyl cation and prevent side reactions, such as the re-alkylation of the deprotected tyrosine side chain. peptide.com The use of HF requires specialized laboratory equipment due to its corrosive and toxic nature. nih.gov Alternative strong acid cocktails, such as those containing trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), have also been noted as compatible for cleaving this group. peptide.com

Unlike standard benzyl ethers, which can be readily cleaved by catalytic hydrogenation, this method is less commonly applied to the 2,6-Cl2Bzl group in the context of SPPS, as the harsh acidolysis required for other protecting groups and resin cleavage is sufficient for its removal.

Impact of the 2,6-DiCl-Bzl Protecting Group on Tyrosine Residue Reactivity in Synthetic Pathways

The phenolic hydroxyl group of tyrosine is a reactive moiety that necessitates protection during peptide synthesis to prevent undesirable side reactions. The choice of protecting group significantly influences the stability and reactivity of the tyrosine residue. The 2,6-dichlorobenzyl (2,6-diCl-Bzl) group is an exceptionally stable ether-based protecting group, particularly under acidic conditions. peptide.com

A critical side reaction associated with simpler benzyl (Bzl) ethers on tyrosine is the acid-catalyzed O- to C-migration. nih.gov During repeated acid treatments, such as the trifluoroacetic acid (TFA) steps used for Boc group removal in Boc-based solid-phase peptide synthesis (SPPS), the benzyl group can migrate from the phenolic oxygen to the C3 position of the tyrosine aromatic ring, resulting in the formation of a 3-benzyltyrosine impurity. nih.gov This side reaction is problematic as it introduces a non-native amino acid into the peptide sequence, which is difficult to separate from the desired product.

The 2,6-diCl-Bzl group effectively mitigates this issue. The presence of two chlorine atoms in the ortho positions of the benzyl ring provides significant steric hindrance and electronic effects that dramatically increase the stability of the ether linkage towards acidolysis. peptide.com This heightened stability prevents the intramolecular rearrangement, ensuring the integrity of the tyrosine side chain throughout synthetic steps involving moderate to strong acids. Consequently, Fmoc-D-Tyr(2,6-diCl-Bzl)-OH is a preferred building block in syntheses where acid-lability of the tyrosine protecting group is a concern.

Orthogonal Protecting Group Strategies in Peptide Synthesis Employing this compound

Orthogonality in protecting group strategy is a cornerstone of complex peptide synthesis, allowing for the selective deprotection of specific functional groups without affecting others. nih.govbiosynth.com this compound is a valuable component in such strategies due to the distinct cleavage conditions required for its two protecting groups. The N-α-Fmoc group is base-labile (typically removed with piperidine), while the O-2,6-diCl-Bzl group is stable to both base and mild-to-moderate acid, requiring a very strong acid like hydrogen fluoride (HF) for cleavage. peptide.comchempep.com

Applications of Fmoc D Tyr 2,6 Dicl Bzl Oh in Advanced Peptide and Protein Chemistry Research

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating Fmoc-D-Tyr(2,6-diCl-Bzl)-OH

Solid-phase peptide synthesis (SPPS) is the dominant methodology for creating peptides, wherein the peptide chain is assembled on an insoluble resin support. chempep.com The use of this compound within SPPS protocols addresses several key challenges related to reaction efficiency and product purity. The foundational principle of Fmoc-based SPPS is the use of an orthogonal protection scheme, where the temporary Nα-Fmoc group is removed under basic conditions (typically with piperidine), while permanent side-chain protecting groups are cleaved at the end of the synthesis using acid. peptide.comiris-biotech.de

The incorporation of this compound can help mitigate these issues. The presence of a D-amino acid can disrupt the inter- and intra-chain hydrogen bonding that leads to aggregation, thereby improving the solvation of the peptide-resin matrix and enhancing reaction kinetics. sigmaaldrich.com Furthermore, the bulky 2,6-diCl-Bzl group introduces significant steric hindrance, which can also interfere with the formation of ordered secondary structures. vulcanchem.comgoogle.com

To overcome the steric bulk of the protected amino acid itself during the coupling reaction, highly efficient activation methods and coupling reagents are employed. chempep.com Urionium/aminium-based reagents such as HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP, are commonly used in excess to drive the reaction to completion. The choice of reagent can be critical for achieving high yields with sterically hindered amino acids. bachem.comnih.gov

| Reagent | Full Name | Type | Key Characteristics |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Urionium | Very fast and efficient; can be used for sterically hindered couplings. Risk of side reactions (guanidinylation) if not used correctly. bachem.com |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Urionium | Highly popular and effective general coupling reagent. By-products are water-soluble, simplifying workup. bachem.com |

| DIC/Oxyma | Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | Carbodiimide + Additive | Minimizes racemization, especially for sensitive residues like Cysteine and Histidine. The byproduct (diisopropylurea) is soluble in common solvents. bachem.com |

| PyBOP | (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Efficient reagent that avoids guanidinylation side reactions. sigmaaldrich-jp.com |

Two of the most pernicious side reactions in Fmoc-SPPS are aspartimide formation and racemization.

Aspartimide Formation: This is a base-catalyzed intramolecular cyclization that occurs at aspartic acid (Asp) residues, particularly in sequences like Asp-Gly. iris-biotech.de The piperidine (B6355638) used for Fmoc deprotection promotes this side reaction, which can lead to a mixture of by-products including α- and β-peptides and their epimers, complicating purification. iris-biotech.deiris-biotech.de While this compound is not directly involved, its robust side-chain protection is fully compatible with strategies used to suppress this reaction. The 2,6-diCl-Bzl group is completely stable to the basic conditions of Fmoc removal. peptide.com This allows for the use of modified deprotection cocktails, such as adding HOBt to the piperidine solution or using weaker bases like piperazine, which have been shown to reduce the rate of aspartimide formation without compromising the integrity of the Tyr side chain. biotage.com

This compound is well-suited for both automated and manual SPPS protocols, largely due to the properties of the Fmoc group.

In automated peptide synthesizers , real-time monitoring of the synthesis progress is often achieved by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released during the Fmoc deprotection step. activotec.comiris-biotech.denih.gov This adduct has a characteristic UV absorbance maximum around 301 nm. researchgate.netrsc.org By monitoring this absorbance, the synthesizer can confirm the completion of the deprotection step before proceeding to coupling. researchgate.netrsc.org If the reaction is slow, as might occur in a difficult sequence, the instrument's software can automatically extend the deprotection time or repeat the step to ensure the reaction goes to completion. activotec.com The good solubility of this compound in standard SPPS solvents like dimethylformamide (DMF) is essential for its use in the fluidic systems of automated synthesizers. beilstein-journals.org

In manual SPPS , while real-time UV monitoring is not typically performed, the chemical principles remain the same. The completion of coupling reactions is often monitored using qualitative colorimetric tests, such as the Kaiser (ninhydrin) test, which detects free primary amines. iris-biotech.de A negative Kaiser test indicates that all the free amines have been acylated and the coupling is complete. iris-biotech.de The stability and reliability of this compound as a building block are equally valuable in manual synthesis, ensuring that the incorporation of this modified residue proceeds with high fidelity.

Solution-Phase Peptide Synthesis Utilizing this compound

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (LPPS) remains important, especially for the large-scale production of shorter peptides and for fragment condensation strategies to build very large proteins. chempep.combachem.com

Fragment condensation is a powerful strategy where smaller, protected peptide segments (often synthesized via SPPS) are purified and then coupled together in solution to form a larger peptide. springernature.com A key requirement for this approach is the ability to cleave the protected peptide from the SPPS resin while leaving all the side-chain protecting groups intact. chempep.com

This is where the unique stability of the 2,6-diCl-Bzl group becomes a major advantage. Unlike the commonly used tert-butyl (tBu) group for tyrosine protection, which is cleaved by moderate acids like trifluoroacetic acid (TFA), the 2,6-diCl-Bzl ether is significantly more acid-stable. peptide.com This property allows a peptide fragment containing Tyr(2,6-diCl-Bzl) to be synthesized on a hyper-acid-labile resin, such as 2-chlorotrityl chloride resin. The peptide can then be cleaved from this resin using very mild acidic conditions (e.g., dilute TFA or hexafluoroisopropanol/DCM) that remove the peptide from the support but are not strong enough to cleave the 2,6-diCl-Bzl group or other acid-labile side-chain protections. chempep.com The resulting fully protected fragment can be purified and used in a subsequent solution-phase coupling step.

| Protecting Group | Abbreviation | Cleavage Condition | Key Feature |

|---|---|---|---|

| tert-Butyl | tBu | Strong Acid (e.g., >90% TFA) | Standard, widely used in Fmoc-SPPS. Cleaved simultaneously with most other side-chain groups and resin linkage. peptide.com |

| 2,6-Dichlorobenzyl | 2,6-diCl-Bzl | Very Strong Acid (e.g., HF) | High acid stability. Allows for cleavage of protected fragments from hyper-acid-labile resins. peptide.com |

| Benzyl (B1604629) | Bzl | Very Strong Acid (e.g., HF) or Hydrogenolysis | Used primarily in Boc-based SPPS due to its acid stability. |

Furthermore, the risk of racemization during fragment coupling is a major concern. The activation of the C-terminal carboxyl group of a peptide fragment makes the Cα-proton of that residue highly susceptible to epimerization. peptide.com This risk is highest if the C-terminal residue is anything other than glycine (B1666218). Therefore, careful selection of coupling reagents that are known to suppress racemization, such as DEPBT, is crucial when a fragment ending in this compound is activated for coupling. bachem.com

Synthesis of Modified Peptides and Peptidomimetics Featuring D-Tyrosine

The chemical synthesis of peptides has been revolutionized by the use of protected amino acid derivatives, among which this compound holds a distinct position. The compound's design, featuring the fluorenylmethoxycarbonyl (Fmoc) group for temporary alpha-amino protection, the D-configuration of the tyrosine residue, and the acid-stable 2,6-dichlorobenzyl (2,6-diCl-Bzl) ether protecting the side-chain hydroxyl group, makes it an invaluable tool for solid-phase peptide synthesis (SPPS).

Incorporation into Conformationally Constrained Peptide Structures for Research

The biological activity of peptides is intrinsically linked to their three-dimensional conformation. However, short linear peptides are often highly flexible in solution, which can lead to reduced receptor affinity and selectivity. The incorporation of conformationally constrained amino acids is a widely adopted strategy to rigidify the peptide backbone, thereby locking it into a bioactive conformation.

The use of D-amino acids, such as D-tyrosine, is a powerful method to induce specific secondary structures, like β-turns and helices, or to disrupt undesirable structures. nih.gov When a D-amino acid is introduced into a sequence of L-amino acids, it acts as a "helix breaker" and can promote the formation of a turn, fundamentally altering the peptide's global fold. This conformational control is crucial for structure-activity relationship (SAR) studies, where researchers aim to correlate specific shapes with biological function. iris-biotech.de

This compound is the key reagent for introducing a D-tyrosine residue at a specific position within a peptide sequence during SPPS. The 2,6-diCl-Bzl protecting group is particularly advantageous due to its high stability under the mildly basic conditions used for Fmoc group removal and its resistance to premature cleavage by the moderate acids often used in SPPS, ensuring the integrity of the tyrosine side-chain until the final deprotection step.

Table 1: Influence of D-Amino Acid Incorporation on Peptide Structure

| Structural Element | Effect of D-Amino Acid Incorporation | Research Application |

|---|---|---|

| α-Helix | Generally destabilizes or terminates the helix. nih.gov | Probing the necessity of helical structure for function. |

| β-Sheet | Can disrupt sheet formation or be accommodated at the ends. nih.gov | Modulating peptide aggregation properties. |

| β-Turn | Often promotes the formation of various turn types (e.g., Type I' or II'). | Stabilizing bioactive loop conformations. |

Development of Peptide-Based Tools for Bioconjugation and Chemical Biology

Peptide-based tools are essential for exploring complex biological systems. These tools include fluorescently labeled peptides for imaging, biotinylated peptides for affinity purification, and cross-linking agents to identify binding partners. While the tyrosine side chain is a potential site for such modifications, its hydroxyl group must be carefully managed during synthesis.

This compound plays a dual role in this context. Firstly, the incorporation of D-tyrosine enhances the metabolic stability of the peptide tool by making it resistant to degradation by proteases, a critical feature for probes used in cellular or in-vivo experiments. Secondly, the 2,6-diCl-Bzl group provides robust protection of the phenolic hydroxyl group, which can be selectively unmasked at a later stage to allow for site-specific conjugation of a reporter molecule or payload. This orthogonal protection strategy enables the creation of precisely modified peptide tools for chemical biology research. The L-isomer of this compound is noted for its general use in bioconjugation processes. chemimpex.com

Contribution to Structural Biology and Conformational Studies

The precise spatial arrangement of atoms in a peptide or protein dictates its function. This compound is instrumental in creating peptides designed to answer specific questions about structure and conformation.

Design of Molecular Probes and Activity-Based Probes Incorporating this compound

Molecular probes and activity-based probes (ABPs) are powerful reagents for monitoring biological processes and enzyme activity. An effective probe must have high specificity and stability in a biological environment. The incorporation of D-amino acids via reagents like this compound is a key strategy for enhancing the stability of peptide-based probes against proteolytic cleavage.

Furthermore, the tyrosine residue itself can be part of a probe's design. After synthesis of the peptide using this compound and subsequent deprotection of the side chain, the phenolic hydroxyl group can be used as a chemical handle. For example, it can be modified to carry a fluorophore for fluorescence resonance energy transfer (FRET) studies, a quencher, or a reactive "warhead" for covalent labeling of an enzyme's active site in an ABP. The D-configuration helps ensure that the probe maintains its structural integrity long enough to interact with its intended target.

Investigations into the Conformational Influence of D-Tyrosine Residues on Peptide Structure and Function

This compound is the essential building block for performing a D-Tyr scan. By replacing an L-tyrosine with D-tyrosine at various positions in a peptide sequence, researchers can observe the resulting changes in secondary structure (via circular dichroism), receptor binding affinity, and biological activity. nih.gov Such studies provide high-resolution information on the conformational requirements for activity. For example, if a D-Tyr substitution at a specific position abolishes activity, it suggests that the local conformation at that site is critical. Conversely, if a D-Tyr substitution enhances activity or stability, it provides a lead for developing more potent peptide-based therapeutics. The tyrosine side chain itself plays a significant role in conformational transitions and can form important interactions that stabilize a peptide's structure. acs.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(2,6-dichlorobenzyl)-D-tyrosine | This compound |

| Fluorenylmethoxycarbonyl | Fmoc |

| 2,6-dichlorobenzyl | 2,6-diCl-Bzl |

Analytical and Characterization Methodologies in Research on Fmoc D Tyr 2,6 Dicl Bzl Oh and Its Peptide Products

Chromatographic Techniques for Purification and Analytical Assessment

Chromatographic methods are indispensable tools for both the purification of Fmoc-D-Tyr(2,6-diCl-Bzl)-OH and its resulting peptides, as well as for the analytical assessment of their purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the this compound starting material and for monitoring the progress of solid-phase peptide synthesis (SPPS). In SPPS, HPLC is used to check the completion of coupling and deprotection steps. uci.edursc.org For instance, after the coupling of an amino acid, a small sample of the resin-bound peptide can be cleaved, and the resulting crude peptide is analyzed by HPLC to determine the efficiency of the reaction. Similarly, the removal of the Fmoc protecting group can be monitored by observing the disappearance of the starting material peak and the appearance of the deprotected product peak in the chromatogram. researchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. A typical RP-HPLC method for analyzing peptides containing this compound would involve a C18 column and a gradient elution system, commonly using water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). ias.ac.in The purity of the final cleaved peptide is also determined by RP-HPLC, with the percentage purity often calculated from the peak area of the main product relative to the total area of all peaks in the chromatogram. ias.ac.in

Table 1: Representative HPLC Conditions for Peptide Analysis

| Parameter | Condition |

| Column | C18, various particle sizes and dimensions |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV absorbance at 214 nm and 280 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) nih.gov |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Analysis (e.g., LC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and the peptides synthesized from it. When coupled with liquid chromatography (LC-MS), it provides a robust method for both separation and identification. Electrospray ionization (ESI) is a commonly used ionization technique for peptides, as it is a soft ionization method that minimizes fragmentation of the parent molecule. nih.gov

During peptide synthesis, LC-MS can be used to verify the mass of the growing peptide chain at various stages. After the final cleavage and purification, the molecular weight of the target peptide is confirmed by MS, providing strong evidence for its successful synthesis. nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the molecule.

Spectroscopic Methods for Structural Elucidation and Conformational Studies

Spectroscopic techniques are vital for elucidating the detailed structure and conformation of both the this compound building block and the final peptide products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining detailed structural information at the atomic level. For this compound itself, 1H and 13C NMR spectra are used to confirm the chemical structure and ensure the absence of impurities. chemicalbook.com

In the context of peptides containing this modified amino acid, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. researchgate.net These experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), allow for the assignment of proton resonances to specific amino acid residues within the peptide sequence. reddit.com NOESY, in particular, is crucial for determining the three-dimensional structure of the peptide in solution by identifying protons that are close in space, even if they are far apart in the primary sequence. reddit.comuzh.ch The analysis of chemical shifts and coupling constants can also provide insights into the secondary structure of the peptide, such as the presence of α-helices or β-sheets. researchgate.netmdpi.com

Table 2: Common NMR Experiments for Peptide Structural Analysis

| Experiment | Information Obtained |

| 1D 1H NMR | Provides a general overview of the proton environment. |

| 2D COSY | Identifies scalar-coupled protons, typically within the same amino acid residue. reddit.com |

| 2D TOCSY | Shows correlations between all protons within a spin system (an entire amino acid residue). reddit.com |

| 2D NOESY/ROESY | Reveals through-space correlations between protons, providing distance constraints for 3D structure determination. reddit.com |

| 1H-15N HSQC | For 15N-labeled peptides, this experiment correlates amide protons with their directly bonded nitrogen atoms, aiding in resonance assignment. |

Infrared (FTIR) and Fluorescence Spectroscopy for Peptide Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the secondary structure of peptides. The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is particularly sensitive to the peptide backbone conformation. shimadzu.com The position of this band can indicate the presence of α-helices, β-sheets, β-turns, or random coil structures. shimadzu.comnih.govd-nb.info For example, β-sheet structures often exhibit a strong band around 1620-1640 cm⁻¹. nih.gov Polarized ATR-FTIR can also be used to determine the orientation of secondary structural elements within a lipid bilayer. nih.gov

Fluorescence spectroscopy can be utilized to study the local environment of the tyrosine residue. While the native fluorescence of tyrosine can be used, the introduction of the 2,6-dichlorobenzyl group may alter its fluorescent properties. researchgate.netnih.gov Changes in the fluorescence emission spectrum of a peptide containing this modified residue can provide information about its conformation and its interactions with other molecules. nih.govresearchgate.netresearchgate.net The intrinsic fluorescence of tyrosine residues can be excited at around 280 nm, with an emission maximum typically around 303-305 nm. researchgate.net

Chiral Purity Assessment Techniques for D-Tyrosine Derivatives

Ensuring the chiral purity of this compound is of paramount importance, as the presence of the L-enantiomer can lead to the formation of diastereomeric peptide impurities with potentially different biological activities.

Several methods are available for assessing the enantiomeric purity of amino acid derivatives. One common approach is chiral HPLC, which utilizes a chiral stationary phase (CSP) to separate the D- and L-enantiomers. phenomenex.comrsc.orgsigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving good separation. rsc.org Polysaccharide-based CSPs are often effective for the separation of N-Fmoc protected amino acids. phenomenex.com

Another method involves derivatization of the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated by standard achiral chromatography. Gas chromatography (GC) on a chiral column can also be employed for the analysis of volatile amino acid derivatives. cat-online.com Mass spectrometry-based methods have also been developed for the determination of enantiomeric excess in amino acid mixtures. ucdavis.edu Additionally, a chiral HPLC-ESI-MS/MS method allows for the direct analysis of amino acid chiral purity after peptide hydrolysis, avoiding derivatization steps. nih.gov

Table 3: Methods for Chiral Purity Assessment of D-Tyrosine Derivatives

| Technique | Principle |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. phenomenex.comrsc.orgsigmaaldrich.com |

| Gas Chromatography (GC) | Separation of volatile enantiomeric derivatives on a chiral column. cat-online.com |

| Derivatization followed by achiral chromatography | Formation of diastereomers that can be separated by standard chromatographic methods. |

| Mass Spectrometry (MS) | Methods based on ion/molecule reactions or chiral selectors in the gas phase. ucdavis.edu |

| Chiral HPLC-ESI-MS/MS | Direct analysis of amino acid enantiomers after peptide hydrolysis. nih.gov |

Advanced Techniques for Product Quality Control and Impurity Profiling in Research

The quality of this compound is paramount for its successful application in solid-phase peptide synthesis (SPPS). The presence of even minor impurities in this starting material can lead to the formation of undesirable side products, complicating the purification of the target peptide and potentially compromising its biological activity. Consequently, stringent quality control using a suite of advanced analytical techniques is essential to ensure the identity, purity, and stability of the amino acid derivative and its subsequent peptide products.

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for assessing the purity of Fmoc-amino acids, including this compound. nih.gov Most commercial suppliers provide this building block with a purity specification of greater than 98% or 99% as determined by HPLC. lookchem.comapeptides.com Reverse-phase HPLC (RP-HPLC) is the most common modality, capable of separating the main compound from various process-related impurities. nih.gov

A typical RP-HPLC method for analyzing Fmoc-amino acids involves a C18 column (octadecylsilane bonded silica) with a gradient elution system. google.com The mobile phase usually consists of an aqueous component with an acid modifier, like trifluoroacetic acid, and an organic solvent, such as acetonitrile. google.com Detection is commonly performed using a UV detector, often at a wavelength of 220 nm, to quantify the Fmoc-containing compounds. google.com

Beyond simple purity assessment, a critical aspect of quality control is impurity profiling. During the synthesis of Fmoc-amino acids, several characteristic impurities can be formed. It is crucial that the analytical method can resolve these impurities from the main product peak to ensure accurate quantification. nih.gov

Table 1: Common Process-Related Impurities in Fmoc-Amino Acid Synthesis

| Impurity Name | Origin | Potential Impact on Peptide Synthesis |

|---|---|---|

| Fmoc-dipeptide | Unwanted activation of the carboxylic acid during the Fmoc-protection step. nih.gov | Incorporation of an unintended dipeptide unit into the peptide chain. |

| Fmoc-β-Ala-OH | Lossen-type rearrangement of the activated Fmoc reagent. nih.govmerckmillipore.com | Insertion of a β-alanine residue instead of the target amino acid. |

| Free Amino Acid | Incomplete Fmoc protection or degradation during storage. nih.gov | Can lead to the multiple incorporation of the amino acid at a single position. nih.gov |

| Acetic Acid | Residual solvent from synthesis or purification. merckmillipore.com | Acts as a capping agent, causing premature termination of the peptide chain. nih.govmerckmillipore.com |

Another critical quality attribute for this compound is its stereochemical integrity. The presence of the corresponding L-enantiomer, Fmoc-L-Tyr(2,6-diCl-Bzl)-OH, is a significant impurity that can be difficult to separate in the final peptide. Chiral gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique used to determine the enantiomeric purity of amino acid derivatives, with standards often requiring an enantiomeric excess of greater than 99.8%. nih.govmerckmillipore.com

To confirm the structural identity of this compound, spectroscopic methods are employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the presence of the Fmoc, D-tyrosine, and dichlorobenzyl moieties. chemicalbook.com Mass Spectrometry (MS) is used to verify the correct molecular weight of the compound.

The comprehensive quality control of this compound, therefore, relies on the orthogonal application of these advanced analytical techniques. This multi-faceted approach ensures that the amino acid building block meets the high-purity standards required for the synthesis of complex and well-defined peptides for research purposes.

Table 2: Summary of Analytical Techniques for Quality Control

| Analytical Technique | Purpose | Key Parameters / Information Obtained |

|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification of impurities. nih.gov | Purity (%), identification of impurities like dipeptides and β-alanine derivatives. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of enantiomeric purity. nih.gov | Enantiomeric excess (e.e. %), detection of the L-enantiomer. |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification. chemicalbook.com | Chemical shifts and coupling constants confirming the molecular structure. |

| Mass Spectrometry (MS) | Molecular weight verification. | Provides the mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. |

Future Directions and Emerging Research Avenues Involving Fmoc D Tyr 2,6 Dicl Bzl Oh

Innovations in Protecting Group Chemistry and Orthogonal Deprotection Strategies

The success of complex peptide synthesis hinges on the concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others. The most common orthogonal scheme in solid-phase peptide synthesis (SPPS) is the combination of the base-labile Fmoc group for the N-terminus and acid-labile groups (like tert-butyl, tBu) for side-chain protection. Fmoc-D-Tyr(2,6-diCl-Bzl)-OH is designed to fit within this strategy, as the 2,6-dichlorobenzyl group offers high stability to the acidic conditions used for final cleavage from the resin while also being resistant to the mild base (typically piperidine) used for Fmoc removal.

Future research is focused on developing new protecting groups and deprotection methods to further enhance synthetic efficiency and allow for the creation of even more complex molecules. Key areas of innovation include:

Hyper-Orthogonal Strategies: The development of protecting groups that are removed by entirely different mechanisms (e.g., light, specific enzymes, or metal catalysts) allows for multi-level control over deprotection. This would enable the selective modification of specific residues within a complex peptide containing this compound, facilitating the synthesis of branched, cyclic, or conjugated peptides.

Milder Deprotection Reagents: While effective, the repeated use of piperidine (B6355638) for Fmoc removal can sometimes lead to side reactions. Research into alternative, milder bases or "safety-catch" linkers that require an activation step before cleavage is ongoing. These innovations aim to improve the yield and purity of peptides containing sensitive residues.

Protecting Group-Free Synthesis: An emerging green chemistry approach seeks to minimize the use of protecting groups altogether through highly chemoselective reactions. While challenging, this strategy could revolutionize peptide synthesis by reducing step counts and waste.

| Strategy | N-α Protection | Side-Chain Protection | Deprotection Condition (N-α) | Deprotection Condition (Side-Chain) | Compatibility with this compound |

|---|---|---|---|---|---|

| Fmoc/tBu | Fmoc (Base-labile) | tBu, Trt, Boc (Acid-labile) | Piperidine | Trifluoroacetic Acid (TFA) | High |

| Boc/Bzl | Boc (Acid-labile) | Bzl, Tos (Strong Acid/Reduction) | TFA | HF / Hydrogenolysis | Low |

| Alloc/tBu | Alloc (Metal-catalyzed) | tBu, Trt, Boc (Acid-labile) | Pd(0) catalyst | Trifluoroacetic Acid (TFA) | Moderate (Requires additional orthogonal step) |

| Photolabile | Nv-Fmoc (UV Light) | tBu, Trt, Boc (Acid-labile) | UV Irradiation | Trifluoroacetic Acid (TFA) | High (Offers additional orthogonality) |

Advancements in Automated Peptide Synthesis for Complex Peptides Incorporating D-Amino Acids

Automated peptide synthesis has become the standard for producing peptides efficiently and reliably. Modern synthesizers offer precise control over reaction conditions, reagent delivery, and washing steps, minimizing human error and improving reproducibility. The incorporation of non-natural amino acids like this compound into automated protocols is a key area of development.

The primary challenge with non-natural or sterically hindered amino acids is often slower or incomplete coupling reactions. Future advancements in automated synthesis are directly addressing these issues:

Optimized Coupling Reagents: The development and implementation of more potent and efficient coupling reagents are crucial for incorporating bulky residues. Reagents that minimize side reactions and epimerization are continuously being integrated into automated protocols.

Microwave-Assisted SPPS: The use of microwave energy to accelerate both the deprotection and coupling steps has significantly reduced synthesis times and improved the efficiency of difficult couplings. This technology is particularly beneficial for synthesizing long peptides or those containing aggregation-prone sequences or hindered amino acids.

Real-Time Monitoring: Integrating real-time monitoring techniques into synthesizers allows for the detection of incomplete reactions. The synthesizer can then be programmed to automatically repeat a coupling step or take other corrective actions, ensuring a higher purity of the final product.

High-Throughput Synthesis: Automated platforms capable of parallel synthesis are accelerating the screening of peptide libraries. This enables researchers to rapidly evaluate numerous peptide variants containing D-amino acids like D-tyrosine to identify candidates with optimal activity and stability. The inclusion of D-amino acids is critical in drug discovery as they can significantly increase the in vivo half-life of peptide therapeutics by making them resistant to proteases. researchgate.net

Expanding Utility in Chemical Biology and Advanced Materials Research

The unique properties of this compound make it a valuable tool for research beyond traditional peptide chemistry, particularly in chemical biology and materials science.

In chemical biology , the incorporation of this amino acid can be used to create sophisticated molecular probes and therapeutic candidates. The D-configuration provides metabolic stability, a crucial attribute for peptide-based drugs. researchgate.net The dichlorobenzyl group offers several possibilities:

Modulation of Binding Affinity: The bulky, electron-withdrawing chlorine atoms can alter the electronic and steric properties of the tyrosine side chain. This can be used to fine-tune the binding affinity and selectivity of a peptide for its biological target, such as a protein receptor or enzyme active site. Halogenation is a known strategy to enhance binding and bioavailability. rsc.org

Structural Probes: The chlorinated aromatic ring can serve as a unique spectroscopic marker or be used to introduce specific non-covalent interactions, such as halogen bonding, to probe protein structure and function.

In advanced materials research , Fmoc-protected amino acids are well-known for their ability to self-assemble into functional biomaterials, such as hydrogels. nih.govd-nb.info This self-assembly is driven by a combination of hydrogen bonding between the amino acid backbones and π-π stacking of the aromatic Fmoc groups. The resulting materials have applications in 3D cell culture, tissue engineering, and drug delivery. acs.org The specific structure of this compound could lead to novel materials with tailored properties:

Controlled Self-Assembly: The dichlorobenzyl group can influence the packing and intermolecular interactions during self-assembly, potentially leading to hydrogels with different mechanical strengths, fibrillar structures, or release kinetics for encapsulated drugs.

Functionalized Scaffolds: Peptides containing this residue can be designed to self-assemble into scaffolds that present specific bioactive signals to cells, leveraging the stability conferred by the D-amino acid.

Theoretical and Computational Studies on the Reactivity and Conformational Landscape of this compound

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental design and saving significant time and resources. For a molecule like this compound, theoretical studies can offer profound insights into its properties.

Conformational Analysis: The presence of the bulky Fmoc and 2,6-dichlorobenzyl groups restricts the molecule's conformational freedom. Molecular dynamics (MD) simulations can be used to explore the preferred dihedral angles (φ, ψ) of this amino acid residue. nih.gov This information is critical for designing peptides with specific secondary structures (e.g., helices or sheets) and for understanding how this residue might induce or disrupt certain folds.

Reactivity and Reaction Mechanisms: Quantum chemical computations can be used to model the reactivity of the tyrosine side chain. For instance, these studies can predict the susceptibility of the aromatic ring to further chemical modification or unwanted side reactions during synthesis. Computational studies have been used to investigate the chlorination sites and reactivity of tyrosine and tyrosyl peptides. rsc.org

Modeling Self-Assembly: Coarse-grained and all-atom MD simulations can model the self-assembly process of Fmoc-amino acids. mdpi.com For this compound, simulations could predict how the halogenated benzyl (B1604629) group affects π-π stacking and hydrophobic interactions, ultimately determining the morphology and stability of the resulting nanostructures. This predictive capability is invaluable for the rational design of new biomaterials.

| Computational Method | Research Question | Potential Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulation | What is the preferred backbone conformation (φ, ψ) of the residue? | Guidance for designing peptides with specific secondary structures. |

| Quantum Mechanics (QM) | How do the chlorine atoms affect the electronic properties of the tyrosine ring? | Prediction of reactivity, potential for halogen bonding, and spectroscopic properties. |

| Docking and Free Energy Calculations | How does this residue affect the binding of a peptide to its protein target? | Rational design of peptide inhibitors or agonists with improved affinity. |

| Coarse-Grained MD Simulation | How does this molecule self-assemble in solution? | Prediction of nanostructure morphology (fibers, sheets, etc.) for materials science applications. |

Q & A

Q. What analytical techniques are recommended to resolve contradictions in mass spectrometry data for peptides containing D-Tyr(2,6-diCl-Bzl)?

- Methodology : Use high-resolution LC-MS/MS to distinguish isotopic patterns from chlorine atoms (characteristic doublet for Cl²). Compare experimental vs. theoretical isotopic distributions using software like XCalibur or Mascot. For chiral integrity, employ chiral HPLC with a Crownpak CR-I column to confirm retention of D-configuration post-synthesis .

Q. How does incorporating D-Tyr(2,6-diCl-Bzl) affect peptide conformational stability in protease-rich environments?

- Methodology : Perform comparative stability assays using:

- Circular Dichroism (CD) : Analyze secondary structure changes in simulated gastric fluid (pH 2.0) vs. PBS.

- Enzymatic Resistance : Incubate with trypsin/chymotrypsin and quantify intact peptide via RP-HPLC. D-amino acids reduce enzymatic cleavage, as shown in RGD peptide analogs with D-Tyr(tBu) .

Q. Can this compound be used in backbone-cyclized peptide synthesis?

- Methodology : Yes, but optimize cyclization conditions. After linear synthesis on resin, cleave with HFiP/CH₂Cl₂ to retain side-chain protections. Use PyBOP/HOBt/DIEA for on-resin cyclization (2–4 hours, RT), followed by global deprotection (e.g., TFA with scavengers) . Confirm cyclization efficiency via NMR (NOESY for spatial proximity) and LC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.